N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021208-08-1
VCID: VC11936175
InChI: InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)
SMILES: CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C18H15F3N2O2
Molecular Weight: 348.3 g/mol

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide

CAS No.: 1021208-08-1

Cat. No.: VC11936175

Molecular Formula: C18H15F3N2O2

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide - 1021208-08-1

Specification

CAS No. 1021208-08-1
Molecular Formula C18H15F3N2O2
Molecular Weight 348.3 g/mol
IUPAC Name N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)
Standard InChI Key XCRXNIMVPCRPGK-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Canonical SMILES CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide, reflects its dual heterocyclic and aromatic components. The indole moiety (2,3-dihydro-1H-indol-6-yl) is acetylated at the N1 position, while the benzamide group is substituted with a trifluoromethyl (-CF₃) group at the meta position2. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₈H₁₅F₃N₂O₂2
Molecular Weight348.3 g/mol2
CAS Number1021208-08-12
SMILES NotationCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F2

The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration5. The acetylated indole contributes to conformational rigidity, potentially improving target binding specificity7.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural validation. Key spectral data include:

  • ¹H NMR: Peaks at δ 2.15 ppm (acetyl methyl group), δ 3.20–3.50 ppm (methylene protons of dihydroindole), and δ 7.40–8.10 ppm (aromatic protons)2.

  • ¹³C NMR: Signals for the carbonyl groups (C=O) appear at ~170 ppm, while CF₃ carbons resonate at ~125 ppm (q, J = 288 Hz)5.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with functionalization of the indole core:

  • Indole Acetylation: 2,3-Dihydro-1H-indol-6-amine is acetylated using acetic anhydride to yield 1-acetyl-2,3-dihydro-1H-indol-6-amine7.

  • Benzamide Coupling: The amine intermediate reacts with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions, facilitated by a base like triethylamine2.

Key Reaction Conditions:

  • Temperature: 0–25°C (to minimize side reactions).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield: 60–75% after purification via column chromatography25.

Analytical Validation

Purity (>95%) is confirmed via Reverse-Phase HPLC (C18 column, acetonitrile/water gradient). Mass spectrometry ([M+H]⁺ = 349.12 m/z) aligns with theoretical values2.

Physicochemical Properties

PropertyValueMethod
Solubility0.2 mg/mL in DMSOKinetic solubility assay2
LogP (Partition Coefficient)3.8 ± 0.2Shake-flask method5
Melting Point180–182°CDifferential Scanning Calorimetry7

The compound’s moderate lipophilicity (LogP = 3.8) suggests favorable membrane permeability, while limited aqueous solubility necessitates formulation optimization for in vivo studies5.

Comparative Analysis with Structural Analogues

CompoundKey Structural VariationBiological Activity
N-(1-Acetylindol-5-yl)-3-(trifluoromethyl)benzamideIndole acetylated at C5Reduced Y2 affinity (IC₅₀ = 5.2 μM)3
N-(1-Benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamidePiperidine substitutionEnhanced kinase inhibition (FLT3 IC₅₀ = 0.3 μM)13

The parent compound’s balance of Y2 receptor antagonism and kinase inhibition positions it as a versatile candidate for polypharmacology313.

Challenges in Research and Development

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the indole ring necessitates structural modifications (e.g., fluorination)5.

  • Synthetic Complexity: Low yields in benzamide coupling steps (≤60%) require catalysis optimization (e.g., Pd-mediated cross-coupling)2.

Future Directions

  • Mechanistic Studies: Elucidate Y2 receptor binding via cryo-EM or X-ray crystallography3.

  • Prodrug Development: Mask the acetyl group with ester prodrugs to enhance oral bioavailability5.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and cancer13.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator